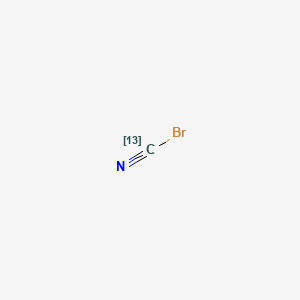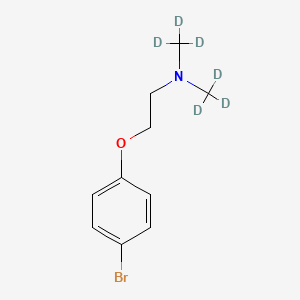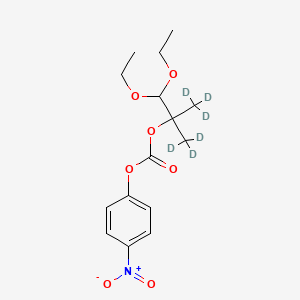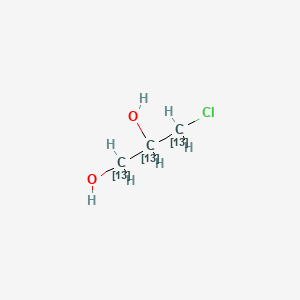
Isopentenyl Pyrophosphate-d5 Triammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyl Pyrophosphate-d5 Triammonium Salt is a deuterated form of isopentenyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids and terpenoids. This compound is often used in biochemical research to study the biosynthesis pathways of these essential biomolecules. The deuterium labeling allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyl Pyrophosphate-d5 Triammonium Salt typically involves the following steps:
Deuteration of Isopentenol: The starting material, isopentenol, is subjected to deuteration to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated isopentenol is then phosphorylated using phosphoric acid or its derivatives to form isopentenyl pyrophosphate.
Ammonium Salt Formation: Finally, the isopentenyl pyrophosphate is treated with ammonium hydroxide to form the triammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of isopentenol are deuterated using deuterium gas.
Continuous Phosphorylation: The deuterated isopentenol is continuously fed into a reactor containing phosphoric acid to produce isopentenyl pyrophosphate.
Ammonium Salt Conversion: The resulting isopentenyl pyrophosphate is then converted to the triammonium salt using ammonium hydroxide in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Isopentenyl Pyrophosphate-d5 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different isoprenoid derivatives.
Reduction: Reduction reactions can convert it into simpler isoprenoid units.
Substitution: It can undergo substitution reactions where the pyrophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include various isoprenoid and terpenoid compounds, which are essential in biological systems for functions such as cell membrane integrity and hormone synthesis.
Scientific Research Applications
Isopentenyl Pyrophosphate-d5 Triammonium Salt is widely used in scientific research due to its role in the biosynthesis of isoprenoids and terpenoids. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of essential biomolecules.
Medicine: Investigated for its potential in drug development and as a biomarker in metabolic studies.
Industry: Used in the production of synthetic rubber and other industrial materials.
Mechanism of Action
The mechanism of action of Isopentenyl Pyrophosphate-d5 Triammonium Salt involves its role as an intermediate in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of isoprenoids. It acts by:
Enzyme Interaction: Interacting with enzymes such as isopentenyl-diphosphate isomerase to facilitate the conversion of isopentenyl pyrophosphate to dimethylallyl pyrophosphate.
Molecular Targets: Targeting enzymes involved in the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.
Pathways: Participating in the mevalonate pathway, which is essential for the production of various biomolecules.
Comparison with Similar Compounds
Isopentenyl Pyrophosphate-d5 Triammonium Salt can be compared with other similar compounds such as:
Isopentenyl Pyrophosphate Trilithium Salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl Pyrophosphate Ammonium Salt: A longer-chain isoprenoid intermediate.
Geranyl Pyrophosphate Ammonium Salt: Another isoprenoid intermediate with a different chain length.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed mechanistic studies and its role as a key intermediate in the biosynthesis of isoprenoids and terpenoids.
Properties
CAS No. |
1246817-54-8 |
|---|---|
Molecular Formula |
C5H12O7P2 |
Molecular Weight |
251.122 |
IUPAC Name |
[4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
InChI Key |
NUHSROFQTUXZQQ-KPAILUHGSA-N |
SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Synonyms |
Diphosphoric Acid Mono(3-methyl-3-butenyl-d5) Ester Triammonium Salt; Triammonium 3-Methyl-3-butenyl-d5 Pyrophosphate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


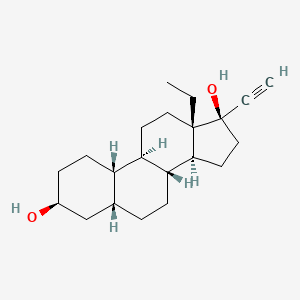
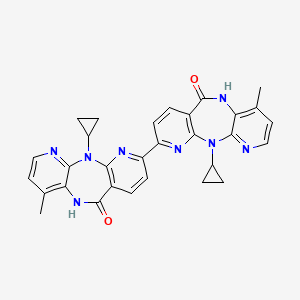
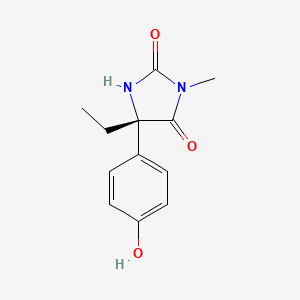

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
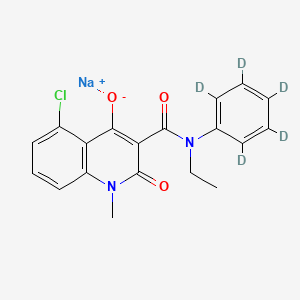
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)
